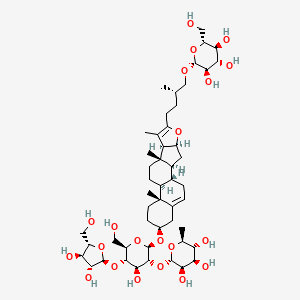![molecular formula C31H30ClF2N5O3 B3030787 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride CAS No. 957116-20-0](/img/structure/B3030787.png)
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride
Descripción general
Descripción
MK-3207 Hydrochloride is not directly described in the provided papers. However, the papers do discuss the synthesis of other compounds which may share similarities with MK-3207 Hydrochloride in terms of synthetic strategies or chemical properties. For instance, the synthesis of MK-383, a fibrinogen receptor antagonist, is described as a practical process that starts from (S)-tyrosine and involves selective functionalization steps . Similarly, MK-0507, a carbonic anhydrase inhibitor, is synthesized through a sequence that includes a Ritter reaction and a stereospecific alkylation, highlighting the importance of chirality and the challenges of substitution over elimination in the synthesis of such compounds . These insights into the synthesis of related compounds could be relevant when considering the synthesis of MK-3207 Hydrochloride.
Synthesis Analysis
The synthesis of MK-383 involves a 4-step process with a 48% overall yield from (S)-tyrosine . The process includes the use of 4-picoline as a masked form of piperidine and as a nucleophile precursor, the use of trimethylsilyl groups for temporary protection, selective N-sulfonylation, selective phenolic O-alkylation without racemization, and selective hydrogenation of the pyridine ring . For MK-0507, the synthesis features a Ritter reaction with retention of chirality and a stereospecific alkylation of 2-mercaptothiophene, which avoids loss of product chirality . These methods demonstrate the complexity and precision required in the synthesis of such molecules, which could be applicable to the synthesis of MK-3207 Hydrochloride.
Molecular Structure Analysis
The molecular structures of MK-383 and MK-0507, as described in the papers, involve chiral centers and specific functional groups that are crucial for their biological activity . MK-383 contains a piperidinyl group and a tyrosine derivative, while MK-0507 includes a thieno[2,3-b]thiopyran sulfonamide structure . These structural features are important for the binding and activity of the compounds at their respective targets. The analysis of MK-3207 Hydrochloride's molecular structure would similarly focus on the arrangement of atoms and the presence of functional groups that are key to its pharmacological profile.
Chemical Reactions Analysis
The synthesis of both MK-383 and MK-0507 involves selective reactions that maintain the chirality of the molecules . For MK-383, selective O-alkylation and N-sulfonylation are critical, while for MK-0507, the Ritter reaction and stereospecific alkylation are key steps . These reactions are carefully designed to avoid side reactions and to preserve the stereochemistry of the molecules, which is essential for their biological activity. The chemical reactions involved in the synthesis of MK-3207 Hydrochloride would similarly require careful consideration to ensure the integrity of the molecule's structure.
Physical and Chemical Properties Analysis
While the physical and chemical properties of MK-3207 Hydrochloride are not directly discussed in the provided papers, the properties of MK-383 and MK-0507 can provide some context . These properties would include solubility, stability, and reactivity, which are influenced by the molecular structure and functional groups present in the compounds. The synthesis methods described for MK-383 and MK-0507 suggest that these compounds are designed to have specific physical and chemical properties that facilitate their biological activity and pharmacokinetics . A similar analysis for MK-3207 Hydrochloride would involve studying these properties to understand its behavior in biological systems.
Aplicaciones Científicas De Investigación
MK-3207 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in modulating biological pathways involving the calcitonin gene-related peptide receptor.
Medicine: Primarily researched for its potential in treating migraine and other neurovascular disorders.
Industry: Utilized in the development of new therapeutic agents targeting the calcitonin gene-related peptide receptor
Mecanismo De Acción
MK-3207 Hydrochloride exerts its effects by binding to the calcitonin gene-related peptide receptor and inhibiting its activation. This interaction prevents the receptor from mediating its biological effects, which include vasodilation and pain transmission. The compound’s high selectivity for the calcitonin gene-related peptide receptor over other receptors ensures its efficacy and reduces potential side effects .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
MK-3207 Hydrochloride interacts with the CGRP receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in migraine pathology . It has a high affinity for the human and rhesus monkey CGRP receptors . It displays lower affinity for CGRP receptors from other species, including canine and rodent .
Cellular Effects
MK-3207 Hydrochloride potently blocks human α-CGRP-stimulated cAMP responses in human CGRP receptor-expressing HEK293 cells . This suggests that MK-3207 Hydrochloride can influence cell function by modulating cell signaling pathways.
Molecular Mechanism
The molecular mechanism of action of MK-3207 Hydrochloride involves binding to the CGRP receptor and blocking its activation . This prevents the receptor from responding to CGRP, thereby inhibiting the downstream signaling pathways that lead to migraine symptoms .
Temporal Effects in Laboratory Settings
The effects of MK-3207 Hydrochloride have been observed to be potent and long-lasting
Dosage Effects in Animal Models
In animal models, MK-3207 Hydrochloride has been shown to produce a concentration-dependent inhibition of dermal vasodilation . Plasma concentrations of 0.8 and 7 nM were required to block 50 and 90% of the blood flow increase, respectively .
Transport and Distribution
It is known that after an oral dose of 10 mg/kg MK-3207, the cerebrospinal fluid (CSF)/plasma ratio is 2 to 3% , indicating that it can cross the blood-brain barrier.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MK-3207 Hydrochloride involves the incorporation of polar functionality into a series of highly potent calcitonin gene-related peptide receptor antagonists. This strategy improves pharmacokinetics by enhancing solubility at acidic pH and increasing oral bioavailability . The synthetic route typically involves the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of the 3,5-difluorophenyl group.
- Final steps involve the formation of the hydrochloride salt to enhance stability and solubility .
Industrial Production Methods
Industrial production of MK-3207 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets stringent quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
MK-3207 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the difluorophenyl group, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of MK-3207 Hydrochloride, which may have altered pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Rimegepant: Another calcitonin gene-related peptide receptor antagonist with similar efficacy but different pharmacokinetic properties.
Ubrogepant: Used for acute migraine treatment, with a different binding profile compared to MK-3207 Hydrochloride.
Uniqueness
MK-3207 Hydrochloride stands out due to its high oral bioavailability and potent receptor antagonism. Its unique chemical structure allows for better solubility and stability, making it a valuable compound for therapeutic applications .
Propiedades
IUPAC Name |
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F2N5O3.ClH/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40;/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40);1H/t25-,30+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKNXYACOMQRBX-KZCKSIIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClF2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678821 | |
| Record name | 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957116-20-0 | |
| Record name | 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3030704.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)



![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)



